MOM Protection for Electrochemical Thienoacene Synthesis
In the electrochemical synthesis of [1]benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives from diarylacetylenes, the use of S-MOM protection was essential for obtaining the desired cyclized product. While S-methyl (S-Me) or S-p-methoxybenzyl (S-PMB) protected substrates led predominantly to bromocyclized side products and failed to yield BTBT, the S-MOM-protected substrate enabled selective formation of the BTBT derivative [1].
| Evidence Dimension | Product Outcome |
|---|---|
| Target Compound Data | BTBT derivative selectively obtained |
| Comparator Or Baseline | S-Me or S-PMB protected analogs |
| Quantified Difference | Desired product obtained (vs. no BTBT for comparators) |
| Conditions | Electrochemical double C–S cyclization using Bu4NBr as a halogen mediator in an undivided cell. |
Why This Matters
This demonstrates that the MOM protecting group is functionally non-redundant for specific transformations, dictating whether a valuable material can be synthesized at all.
- [1] Mitsudo, K., Nagahara, T., Kataura, N., Okamura, Y., Yonezawa, T., Tachibana, Y., Soulié, N., Shigemori, K., Sato, E., & Mandai, H. (2024). Synthesis of Thienoacenes by Electrochemical Double C–S Cyclization Using a Halogen Mediator: Utility of an S-MOM Group for Halogen-Mediated Electrolysis. ChemRxiv. Cambridge Open Engage. View Source
